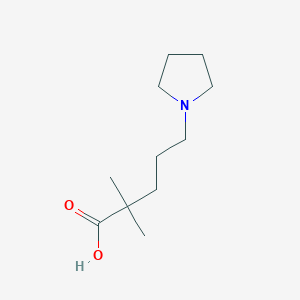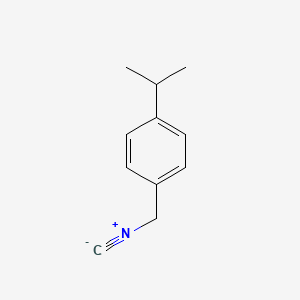
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol is a chemical compound that contains an imidazole ring, an ethyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide.
Attachment of the Methylamino Group: The methylamino group can be introduced through a reductive amination reaction using formaldehyde and methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials, such as ionic liquids and polymers.
作用機序
The mechanism of action of 1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The compound can also interact with nucleic acids and proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(1-Methyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Ethyl-1h-imidazol-2-yl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(1-Propyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(1-Ethyl-1h-imidazol-2-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and methylamino groups provide unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-(1-ethylimidazol-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-5-4-10-8(11)7(12)6-9-2/h4-5,7,9,12H,3,6H2,1-2H3 |
InChIキー |
GDKIQOLGMJBSBK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1C(CNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B13608800.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)








